molecular formula C19H13NO3 B606492 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one CAS No. 1438463-77-4

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one

Cat. No. B606492
M. Wt: 303.317
InChI Key: PVCBFFMVNVSMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-6-IN-1 is a novel Allosteric Inhibitor of Caspase-6 Activation, blocking the interaction between C6 and mHTT1-586.

Scientific Research Applications

  • Synthesis and Chemical Transformations : Phenylmalonyl dichloride reacted with 3-phenylpropynamide to produce 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one. This compound, when treated with hydrazine, yielded 3,5-disubstituted 1,2,4-triazole. Reactions with methanol and ethanol led to the formation of corresponding malonamic acid esters (Komarov, Yakovlev, Zakhs, & Prep'yalov, 2005).

  • Carboxyketenes Formation : Studies on new 4-hydroxy-1,3-oxazin-6-ones prepared from chlorocarbonyl(phenyl)ketene and amides revealed that carboxy(phenyl)ketene is formed as the major product by thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This process occurs via unstable 6-hydroxy and 5H-isomer tautomers, leading to the formation of benzoyl isocyanate and phenylketene (George, Veedu, Sheibani, Taherpour, Flammang, & Wentrup, 2007).

  • Nucleophilic Reactions : 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones react with hydrazine and phenylhydrazine, yielding 3,5-substituted triazoles. Treatment with ethanol and methanol results in the formation of N-cinnamoylmalonamates (Komarov, Yakovlev, Novikov, & Zakhs, 2003).

  • Antimicrobial Activity : A series of new 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties showed pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli strains (Chernov, Koshevenko, Yakovlev, Anan’eva, Ksenofontova, & Shchegolev, 2017).

  • Antihypoxic Activity : Studies on 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines revealed moderate to high antihypoxic activity in models of normobaric and hemic hypoxia (Zykova, 2014).

  • Brine Shrimp Lethality Test : Novel 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol showed toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).

properties

IUPAC Name

5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCBFFMVNVSMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one

Citations

For This Compound
1
Citations
DE Ehrnhoefer, NH Skotte, J Reinshagen, X Qiu… - Cell chemical …, 2019 - cell.com
Aberrant activation of caspase-6 (C6) in the absence of other hallmarks of apoptosis has been demonstrated in cells and tissues from patients with Huntington disease (HD) and animal …
Number of citations: 12 www.cell.com

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